2-Butyl-1H-benzimidazole

Description

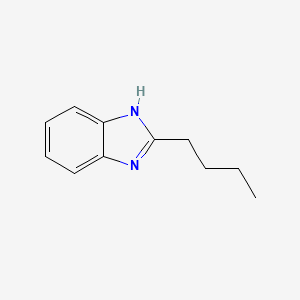

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-benzimidazole

This guide provides a comprehensive overview of the synthesis of 2-Butyl-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] The benzimidazole scaffold is recognized as a "privileged structure" due to its wide range of pharmacological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3] This document details the prevalent synthetic methodology, a step-by-step experimental protocol, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an aromatic heterocyclic compound characterized by a benzene ring fused to an imidazole ring, with a butyl group attached at the 2-position.[4] This substitution pattern imparts specific lipophilic characteristics that can influence the molecule's biological activity and physical properties. The compound serves as a crucial intermediate in the development of novel therapeutic agents and functional materials.[1][3]

Prevalent Synthetic Route: The Phillips Condensation

The most common and direct method for synthesizing 2-substituted benzimidazoles, including the 2-butyl variant, is the Phillips condensation reaction.[5][6][7][8] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, valeric acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid.[5][6][9][10]

Mechanistic Insights

The Phillips condensation proceeds through a well-established two-step mechanism:

-

N-Acylation: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by valeric acid. This step is acid-catalyzed, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. This forms an N-acyl-o-phenylenediamine intermediate.[5][11]

-

Intramolecular Cyclization and Dehydration: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a dehydration step, which results in the formation of the stable aromatic benzimidazole ring.[5][11]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound via the Phillips condensation.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound based on the Phillips condensation.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.81 g (0.1 mol) | High purity is recommended. Can be purified by recrystallization if necessary. |

| Valeric Acid | C₅H₁₀O₂ | 102.13 | 11.23 g (0.11 mol) | A slight excess is used to ensure complete reaction of the diamine. |

| 4M Hydrochloric Acid | HCl | 36.46 | 50 mL | Acts as the catalyst. |

| Sodium Hydroxide Solution | NaOH | 40.00 | As needed | For neutralization. A 10% w/v solution is suitable. |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |

| Activated Charcoal | C | 12.01 | ~1 g | For decolorizing the solution during purification. |

| Standard Glassware | - | - | - | Round-bottom flask, reflux condenser, dropping funnel, beakers, etc. |

| Heating Mantle | - | - | - | For controlled heating. |

| Magnetic Stirrer | - | - | - | For continuous mixing. |

| Vacuum Filtration Setup | - | - | - | Buchner funnel, filter flask, and vacuum source. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (10.81 g, 0.1 mol) and valeric acid (11.23 g, 0.11 mol).[10]

-

Acid Addition: Slowly add 50 mL of 4M hydrochloric acid to the flask while stirring.[10] The addition may be exothermic, so it should be done carefully.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain this temperature for 4 hours with continuous stirring.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7-8 is reached. This will cause the crude product to precipitate out of the solution.[10]

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[10]

-

Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat the mixture briefly. Perform a hot filtration to remove the charcoal.[10]

-

Crystallization and Final Product Isolation: Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals of this compound by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.[10]

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[9][12]

Experimental Workflow Visualization

The overall workflow for the synthesis, purification, and analysis of this compound is depicted below.

Caption: General experimental workflow for synthesis and analysis.

Alternative and Greener Synthetic Approaches

While the Phillips condensation with a strong mineral acid is a classic and effective method, several alternative and more environmentally friendly procedures have been developed. These include:

-

One-Pot Syntheses: Many "one-pot" procedures have been reported that simplify the process by combining all reactants at the beginning, often under milder conditions.[13][14][15]

-

Catalytic Methods: A variety of catalysts, such as ammonium chloride, ammonium bromide, and various metal triflates, have been employed to facilitate the reaction, sometimes at room temperature and with shorter reaction times.[9][16]

-

Solvent-Free Conditions: Some methods involve heating the reactants together without a solvent, which reduces waste and can lead to higher yields.[17]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[18]

These alternative methods offer advantages in terms of efficiency, cost-effectiveness, and environmental impact, and should be considered for process optimization and large-scale production.

Conclusion

The synthesis of this compound is a well-established process, with the Phillips condensation being a primary and reliable method. By understanding the underlying reaction mechanism and following a detailed experimental protocol, researchers can successfully synthesize this valuable compound for further investigation and application in drug discovery and materials science. The exploration of greener synthetic alternatives is also a promising avenue for future research and development in this area.

References

- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.

- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.

- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.

- New One-Pot Procedure for the Synthesis of 2-Substituted Benzimidazoles. Synthetic Communications.

- This compound. Smolecule.

- An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1H-benzo[d]imidazole from o-Phenylenediamine. Benchchem.

- Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica.

- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry.

- Application Note: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives. Benchchem.

- A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.

- BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of the American Chemical Society.

- Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. International Journal of Pharmacy and Pharmaceutical Sciences.

- This compound (FDB011890). FooDB.

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.

- This compound (C11H14N2). PubChemLite.

- Benzimidazole, 2-butyl-. PubChem.

- This compound (HMDB0033755). Human Metabolome Database.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. National Center for Biotechnology Information.

- Benzimidazole synthesis. Organic Chemistry Portal.

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists.

- o-Phenylenediamine. Wikipedia.

- Reaction of o-phenylenediamine with organic acids. ResearchGate.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. ResearchGate.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.

- The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. ResearchGate.

- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

- Application of benzimidazole in drugs. BOC Sciences.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.

- The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. ARKIVOC.

Sources

- 1. Buy this compound | 5851-44-5 [smolecule.com]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Showing Compound this compound (FDB011890) - FooDB [foodb.ca]

- 5. adichemistry.com [adichemistry.com]

- 6. ijariie.com [ijariie.com]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

2-Butyl-1H-benzimidazole CAS number 5851-44-5 properties

An In-Depth Technical Guide to 2-Butyl-1H-benzimidazole (CAS 5851-44-5): Properties, Synthesis, and Applications

Introduction

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene and imidazole, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Within this important class of heterocycles, this compound (CAS 5851-44-5) serves as a key chemical intermediate and a subject of research interest.[5][6]

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, validated protocol for its synthesis, explore its applications and biological context, and outline essential safety and handling procedures. The insights provided are grounded in established chemical principles, reflecting the perspective of a senior application scientist focused on practical utility and experimental reproducibility.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in any research or development setting. This section details the essential characteristics of this compound.

Section 1.1: Core Properties

The fundamental identifiers and physical constants for this compound are summarized below. These data are critical for accurate documentation, reaction stoichiometry, and predicting its behavior in various physical states.

| Property | Value | Source |

| CAS Number | 5851-44-5 | [5][7][8] |

| Molecular Formula | C₁₁H₁₄N₂ | [5][7] |

| Molecular Weight | 174.24 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid | [5] |

| Melting Point | 153 - 154 °C | [5] |

| Density | 1.082 g/cm³ | [9] |

| XLogP3 (est.) | 3.0 | [10] |

Section 1.2: Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature, possessing both a polar benzimidazole core and a non-polar n-butyl chain. This dual character allows for varied solubility across a range of common laboratory solvents. Generally, benzimidazole derivatives exhibit good solubility in polar protic solvents like alcohols and polar aprotic solvents.[11][12] The aqueous solubility is limited but can be influenced by pH due to the basic nature of the imidazole ring.[5][12]

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl group can form hydrogen bonds with the nitrogen atoms of the benzimidazole ring.[11] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions occur between the solvent and the polar benzimidazole moiety.[11] |

| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity suitable for dissolving the compound. |

| Ethereal | Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Non-Polar | Toluene, Hexane | Low | The non-polar butyl group provides some affinity, but the polar core limits overall solubility. |

| Aqueous | Water | Low (>26.1 µg/mL at pH 7.4) | Limited by the hydrophobic benzene ring and butyl chain. Solubility increases in acidic conditions due to salt formation.[5] |

Section 1.3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or procured compound. The following sections describe the expected spectral data for this compound.

¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In solution, this compound undergoes rapid proton tautomerism between the two nitrogen atoms, resulting in a time-averaged spectrum where the benzene ring appears symmetric.[13]

-

¹H NMR:

-

Butyl Group: A triplet corresponding to the terminal methyl (CH₃) group is expected around 0.9 ppm. Two multiplets for the internal methylene (CH₂) groups should appear between 1.3-1.8 ppm. A triplet for the methylene group adjacent to the benzimidazole ring (α-CH₂) will be further downfield, around 2.8-3.0 ppm.

-

Aromatic Protons: Due to tautomerism, two sets of signals are expected. A multiplet for H5/H6 around 7.2 ppm and another multiplet for H4/H7 around 7.5 ppm.

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O.[14]

-

-

¹³C NMR:

-

Butyl Group: Four distinct signals are expected, with the α-carbon appearing around 30 ppm and the terminal methyl carbon around 14 ppm.

-

Aromatic Carbons: Due to symmetry from tautomerism, four signals are expected for the benzene ring carbons.

-

C2 Carbon: The carbon at position 2, bonded to the butyl group, will be the most downfield of the heterocyclic carbons, appearing above 150 ppm.

-

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 174.1157 Da.[5] High-resolution mass spectrometry (HRMS) should confirm this value. The gas chromatography-mass spectrometry (GC-MS) profile is also available in spectral databases.[5]

Predicted ESI-MS Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 175.1230 |

| [M+Na]⁺ | 197.1049 |

| [M-H]⁻ | 173.1084 |

Data derived from PubChem and PubChemLite predictions.[5][15]

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands are predicted as follows:

-

N-H Stretch: A broad band in the range of 3000-3400 cm⁻¹ is characteristic of the imidazole N-H group involved in hydrogen bonding.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the butyl group.

-

C=N Stretch: A strong absorption band around 1620-1630 cm⁻¹ is indicative of the C=N bond within the imidazole ring.[16]

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ provide information about the substitution pattern on the benzene ring.

Part 2: Synthesis and Purification

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[17] This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[18]

Section 2.1: Synthetic Strategy - Phillips Condensation

The synthesis of this compound is achieved via the condensation of o-phenylenediamine with valeric acid (also known as pentanoic acid). The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl, and subsequent dehydration to form the aromatic imidazole ring. The use of a strong acid like hydrochloric acid is crucial as it protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the cyclization step.

Section 2.2: Detailed Experimental Protocol

This protocol is designed to be self-validating, with explanations for each critical step.

Reagents and Equipment:

-

o-Phenylenediamine (1.0 eq)

-

Valeric Acid (1.05 eq)

-

4 M Hydrochloric Acid

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Deionized Water

-

Activated Charcoal

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, pH paper.

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and valeric acid (e.g., 10.7 g, 0.105 mol).

-

Rationale: A slight excess of the carboxylic acid ensures complete consumption of the more expensive diamine.

-

-

Acid Addition and Reflux: Carefully add 50 mL of 4 M hydrochloric acid to the flask. Heat the mixture to reflux using a heating mantle and maintain reflux for 4-5 hours with vigorous stirring.

-

Rationale: The acidic medium catalyzes the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for both amide formation and the subsequent cyclodehydration.[19]

-

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the o-phenylenediamine spot indicates reaction completion.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form. Slowly add concentrated ammonium hydroxide to the stirred mixture until the pH is approximately 8-9.

-

Rationale: Neutralization deprotonates the benzimidazole nitrogen, converting the water-soluble hydrochloride salt into the free base, which is poorly soluble in water and precipitates out.

-

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker. Dissolve it in a minimum amount of hot 50% aqueous ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The compound is soluble in the hot solvent but insoluble when cold, allowing well-formed crystals to separate from impurities which remain in the mother liquor. Charcoal adsorbs colored impurities.

-

-

Final Steps: Hot filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 2.3: Characterization of the Synthesized Product

Confirm the identity and purity of the final product by:

-

Melting Point Determination: A sharp melting point close to the literature value (153-154 °C) indicates high purity.[5]

-

Spectroscopic Analysis: Acquire NMR, MS, and IR spectra and compare them to the expected data outlined in Section 1.3.

Part 3: Applications and Biological Context

While specific research on this compound is not extensive, the benzimidazole scaffold is a cornerstone of modern pharmacology and material science.

Section 3.1: Role as a Pharmacophore

The benzimidazole nucleus is present in numerous FDA-approved drugs. Its wide range of biological activities stems from its ability to act as a bioisostere for natural purines, enabling it to interact with various enzymes and receptors. The substituent at the C-2 position is particularly influential in determining the specific biological activity.[1] The 2-butyl group, being lipophilic, can enhance the molecule's ability to cross cell membranes and bind to hydrophobic pockets within biological targets.[2]

Section 3.2: Known and Potential Applications

-

Pharmaceuticals: It serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. Benzimidazole derivatives have shown antiviral, antimicrobial, and antitumor properties.[7]

-

Agriculture: Due to the known antimicrobial properties of the benzimidazole class, this compound and its derivatives may be explored as potential pesticides or fungicides.[7]

-

Material Science: The stability and conductive properties of the benzimidazole ring system make its derivatives candidates for use in electronic materials and dye-sensitized solar cells.[3][7]

-

Food Science: this compound has been identified as a natural constituent of chicken eggs, though its specific function or origin in this context is not well understood.[6][20]

Part 4: Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. This compound is classified as an irritant and requires appropriate precautions.

Section 4.1: Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[5][21]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Section 4.2: Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[22]

-

First-Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[21]

-

Skin Contact: Immediately wash skin with plenty of soap and water.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[21]

-

Conclusion

This compound, CAS 5851-44-5, is a valuable heterocyclic compound characterized by a stable chemical structure and predictable physicochemical properties. Its straightforward synthesis via the Phillips condensation makes it readily accessible for research. While it possesses inherent biological potential reflective of the broader benzimidazole class, its primary utility lies in its role as a versatile building block. The lipophilic 2-butyl substituent provides a key feature for modulating the properties of more complex derivatives, making it a compound of significant interest for scientists in drug discovery, agricultural science, and materials research. Adherence to proper safety protocols is essential when handling this irritant compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22122, this compound.

- The Good Scents Company. (n.d.). This compound, 5851-44-5.

- CAS Common Chemistry. (n.d.). This compound.

- Al-Ostoot, F. H., et al. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(23), 7864.

- Sharma, D., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 880641.

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0033755).

- FooDB. (2010, April 8). Showing Compound this compound (FDB011890).

- Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- PubChemLite. (n.d.). This compound (C11H14N2).

- Le-Thi, H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.

- ChemBK. (2024, April 9). N-Butylbenzimidazole.

- Al-Qaisi, J. A., et al. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25.

- Solubility of Things. (n.d.). 2-Methylbenzimidazole.

- Yadav, D., & Singh, P. (2013). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3538-3542.

- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024, November 21). Review on antimicrobial activity of 2- substitude-benzimidazole compouds.

- Al-Ostoot, F. H., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(13), 5174.

- American Chemical Society. (2025, December 7). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C.

- Wikipedia. (n.d.). Benzimidazole.

- Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 637-646.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Buy this compound | 5851-44-5 [smolecule.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. This compound, 5851-44-5 [thegoodscentscompany.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. PubChemLite - this compound (C11H14N2) [pubchemlite.lcsb.uni.lu]

- 16. rsc.org [rsc.org]

- 17. Benzimidazole synthesis [organic-chemistry.org]

- 18. banglajol.info [banglajol.info]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Showing Compound this compound (FDB011890) - FooDB [foodb.ca]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

2-Butyl-1H-benzimidazole molecular weight and formula

An In-Depth Technical Guide to 2-Butyl-1H-benzimidazole (C₁₁H₁₄N₂) for Chemical and Pharmaceutical Research

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic aromatic compound of significant interest to chemical and pharmaceutical research. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This document details the fundamental molecular and physical properties of the 2-butyl derivative, including its molecular formula (C₁₁H₁₄N₂) and molecular weight (174.24 g/mol ).[4][5] We present a detailed, field-proven protocol for its synthesis via the condensation of o-phenylenediamine and valeric acid. Furthermore, this guide outlines the principles and expected outcomes for its structural elucidation using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. Finally, we discuss its relevance in drug discovery as a versatile chemical building block and address the critical safety and handling protocols required for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring fused to an imidazole ring, with a butyl group substituted at the 2-position.[6] This substitution pattern is crucial for defining its chemical properties and potential biological interactions.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4][5] |

| CAS Number | 5851-44-5 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂ | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][5] |

| Canonical SMILES | CCCCC1=NC2=CC=CC=C2N1 | [4][5] |

| InChI Key | HITWHALOZBMLHY-UHFFFAOYSA-N |[4][5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid | [4] |

| Melting Point | 153 - 154 °C | [4] |

| Solubility | Water: >26.1 µg/mL (pH 7.4) Organic Solvents: Soluble in ethanol, DMSO, DMF | [1][4] |

| pKa (Strongest Basic) | 6.18 (Predicted) | [6] |

| logP | 2.97 - 3.63 (Predicted) |[6] |

Synthesis and Purification

Synthetic Rationale

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[7][8] This method involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions. The acid catalyzes the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. For the synthesis of this compound, valeric acid (pentanoic acid) serves as the source of the butyl group.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for benzimidazole synthesis.[7][9]

Materials:

-

o-Phenylenediamine

-

Valeric acid

-

4M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).

-

Acidification: Slowly add 50 mL of 4M hydrochloric acid to the flask while stirring. The acid acts as a catalyst and ensures the reactants remain protonated and soluble.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-5 hours with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Neutralization: Carefully add 10% sodium hydroxide solution dropwise with constant stirring until the mixture is slightly alkaline (test with litmus or pH paper). This step neutralizes the excess acid and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution.

-

Isolation: Filter the resulting crude solid product using a Buchner funnel and wash thoroughly with cold deionized water to remove residual salts.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the final, purified this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is imperative. The following spectroscopic methods provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~12.0 | broad singlet | 1H, N-H | The acidic proton on the imidazole nitrogen is typically broad and downfield. |

| ¹H | ~7.5 - 7.7 | multiplet | 2H, Ar-H | Aromatic protons on the benzene ring adjacent to the fused imidazole. |

| ¹H | ~7.1 - 7.3 | multiplet | 2H, Ar-H | Aromatic protons on the benzene ring. |

| ¹H | ~2.9 | triplet | 2H, -CH₂- | Methylene group alpha to the benzimidazole ring. |

| ¹H | ~1.8 | sextet | 2H, -CH₂- | Methylene group beta to the ring. |

| ¹H | ~1.4 | sextet | 2H, -CH₂- | Methylene group gamma to the ring. |

| ¹H | ~0.9 | triplet | 3H, -CH₃ | Terminal methyl group of the butyl chain. |

| ¹³C | ~155 | - | C2 (C=N) | Carbon atom of the imidazole ring attached to the butyl group. |

| ¹³C | ~135-143 | - | C3a/C7a (Ar-C) | Bridgehead carbons of the benzene ring. |

| ¹³C | ~110-125 | - | C4/C5/C6/C7 (Ar-CH) | Aromatic carbons of the benzene ring. |

| ¹³C | ~30-32 | - | Butyl -CH₂- | Aliphatic carbons of the butyl chain. |

| ¹³C | ~22 | - | Butyl -CH₂- | Aliphatic carbon of the butyl chain. |

| ¹³C | ~14 | - | Butyl -CH₃ | Terminal methyl carbon. |

Note: Predicted shifts are based on analogous structures and general principles of NMR.[1][10] Experimental values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong, sharp peaks will be observed in the 2850-2960 cm⁻¹ region, characteristic of the butyl group.

-

C=N and C=C Stretch: Absorptions corresponding to the imidazole and benzene ring stretches are expected in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 174, confirming the molecular weight.[4] Common fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain.

Applications in Drug Discovery and Medicinal Chemistry

The Benzimidazole Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry due to its ability to mimic other biologically relevant purine structures and its capacity for diverse molecular interactions.[2][11] The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong binding to biological targets like enzymes and receptors.[] This versatility has led to the development of numerous successful drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[2]

Potential of this compound

While specific biological activities for this compound are not extensively reported, its structure makes it a valuable intermediate for drug development. The butyl group at the C2 position significantly increases the molecule's lipophilicity compared to unsubstituted benzimidazole. This property can enhance membrane permeability and influence how the molecule interacts with hydrophobic pockets in target proteins. Researchers can use this compound as a starting scaffold, further modifying the N1-position to create a library of novel compounds for screening against various therapeutic targets, including kinases, polymerases, and microbial enzymes.[1][11]

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[4]

Table 4: GHS Hazard Classification

| Hazard Code | Description | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[13]

-

Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust. Use non-sparking tools.[13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[14]

Storage and Stability

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[14]

-

Stability: The compound is stable under normal storage conditions.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[14][15]

Conclusion

This compound is a chemically significant molecule defined by its molecular formula C₁₁H₁₄N₂ and molecular weight of 174.24 g/mol . Its synthesis is reliably achieved through the Phillips condensation, and its structure can be unequivocally confirmed with standard spectroscopic methods. As a derivative of the pharmacologically important benzimidazole scaffold, it represents a valuable building block for medicinal chemists aiming to develop novel therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22122, Benzimidazole, 2-butyl-. PubChem.

- FooDB. (2010, April 8). Showing Compound this compound (FDB011890).

- PubChemLite. (n.d.). This compound (C11H14N2).

- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0033755).

- Yadav, D. et al. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(19), 6569.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 410458, 1-Butylbenzimidazole. PubChem.

- Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.

- Mini-Reviews in Medicinal Chemistry. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

- American Chemical Society. (2025, December 7). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters.

- Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- RS Global. (n.d.). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 5851-44-5 [smolecule.com]

- 6. Showing Compound this compound (FDB011890) - FooDB [foodb.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. banglajol.info [banglajol.info]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Butyl-1H-benzimidazole

Abstract

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise structural elucidation of these compounds is critical for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary analytical tool.[2][3] This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Butyl-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed interpretation of spectral data, established experimental protocols, and the underlying scientific principles that govern the observed chemical shifts and coupling constants. This document aims to serve as a practical reference for the characterization of 2-substituted benzimidazoles.

Introduction: The Central Role of NMR in Characterizing Benzimidazole Scaffolds

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1] The therapeutic efficacy of benzimidazole derivatives is profoundly influenced by the nature and placement of substituents on the core structure.[1] Consequently, unambiguous structural verification is a non-negotiable aspect of the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level structural information of molecules in solution.[4] It is instrumental in confirming the identity and purity of synthesized compounds, making it indispensable in a Good Manufacturing Practice (GMP) setting.[5] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, a representative member of this important class of heterocyclic compounds. By understanding the nuances of its NMR signature, researchers can gain valuable insights applicable to a broader range of 2-alkyl-substituted benzimidazoles.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a proton map of the molecule, with each unique proton environment giving rise to a distinct signal. The key parameters for interpretation are the chemical shift (δ), signal multiplicity (splitting pattern), and the integral (number of protons).

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~11.73 | Broad Singlet (br s) | - | 1H |

| H-4 / H-7 | ~7.45 - 7.48 | Multiplet (m) | - | 2H |

| H-5 / H-6 | ~7.09 - 7.11 | Multiplet (m) | - | 2H |

| α-CH₂ | ~2.81 | Triplet (t) | ~7.5 | 2H |

| β-CH₂ | ~1.70 - 1.71 | Multiplet (m) | - | 2H |

| γ-CH₂ | ~1.30 - 1.39 | Multiplet (m) | - | 2H |

| δ-CH₃ | ~0.87 - 0.92 | Triplet (t) | ~7.2 | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

-

N-H Proton: The proton attached to the nitrogen of the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[2] This significant downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding.[2] The broadness of the signal is often a result of quadrupolar broadening from the adjacent nitrogen atom and chemical exchange.[2]

-

Aromatic Protons (H-4, H-7, H-5, H-6): The four protons on the benzene ring of the benzimidazole core resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[2] Due to the symmetry of the unsubstituted benzene portion, the protons at positions 4 and 7 are chemically equivalent, as are the protons at positions 5 and 6. This leads to two sets of multiplets, each integrating to two protons. The protons closer to the imidazole ring (H-4 and H-7) are generally shifted slightly downfield compared to H-5 and H-6.

-

Butyl Group Protons:

-

α-CH₂: The methylene group directly attached to the C2 position of the benzimidazole ring is the most deshielded of the butyl chain protons due to the electron-withdrawing effect of the heterocyclic ring. It appears as a triplet, being split by the adjacent β-CH₂ group.

-

β-CH₂ and γ-CH₂: These methylene groups appear as multiplets due to coupling with their neighboring methylene groups.

-

δ-CH₃: The terminal methyl group of the butyl chain is the most shielded and appears as a triplet, split by the adjacent γ-CH₂ group.

-

Structural Relationships Illustrated

The following diagram illustrates the connectivity and through-bond coupling relationships of the protons in this compound.

Caption: Proton coupling in this compound.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The following table summarizes the anticipated ¹³C NMR spectral data for this compound in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~155.62 |

| C3a/C7a | ~138.59 |

| C5/C6 | ~122.07 |

| C4/C7 | ~114.58 |

| α-CH₂ | ~30.43 |

| β-CH₂ | ~29.06 |

| γ-CH₂ | ~22.41 |

| δ-CH₃ | ~13.67 |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum

-

C2 Carbon: The carbon at the 2-position, being part of the imidazole ring and bonded to two nitrogen atoms and the butyl group, is the most deshielded carbon of the benzimidazole core.[6]

-

Aromatic Carbons (C3a/C7a, C4/C7, C5/C6): Due to rapid proton exchange (tautomerism) on the NMR timescale, the pairs of carbons C3a/C7a, C4/C7, and C5/C6 become chemically equivalent.[7] This results in four distinct signals for the eight carbons of the benzimidazole ring system. The bridgehead carbons (C3a/C7a) are typically found at a lower field than the other benzene ring carbons.

-

Butyl Group Carbons: The chemical shifts of the butyl chain carbons decrease as the distance from the electron-withdrawing benzimidazole ring increases. Thus, the α-CH₂ carbon is the most deshielded, and the δ-CH₃ carbon is the most shielded.

Carbon Skeleton Visualization

The following diagram illustrates the carbon skeleton of this compound.

Caption: Carbon framework of this compound.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a standard procedure for preparing a sample of a benzimidazole derivative for NMR analysis.

Materials

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

-

Small vial

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[2] The precise amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] DMSO-d₆ is often a suitable choice for benzimidazole derivatives as it effectively dissolves many of them, and the N-H proton is readily observable.[2]

-

Ensure Complete Solubilization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2]

-

Filtration: Place a small plug of glass wool into a Pasteur pipette. This step is crucial to remove any particulate matter that could negatively impact the quality of the NMR spectrum.[2]

-

Transfer to NMR Tube: Carefully filter the solution through the glass wool-plugged Pasteur pipette directly into a clean, dry NMR tube. The height of the solution in the NMR tube should be approximately 4-5 cm.[2]

-

Capping and Cleaning: Cap the NMR tube and label it clearly. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Rationale for Experimental Choices

-

Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for benzimidazoles because its residual proton signal does not overlap with the signals of interest, and it is an excellent solvent for hydrogen bonding compounds, allowing for the clear observation of the N-H proton.

-

Sample Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time without causing significant line broadening due to aggregation.

-

Filtration: The removal of particulate matter is essential for achieving sharp, well-resolved NMR signals. Particulates can disrupt the homogeneity of the magnetic field within the sample.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the chemical shifts, coupling constants, and multiplicities allows for the confident assignment of all proton and carbon signals. The experimental protocol outlined in this guide provides a robust and reliable method for preparing high-quality NMR samples, which is the foundation for accurate spectral interpretation. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of benzimidazole-based compounds.

References

- BenchChem. (2025).

- American Chemical Society. (n.d.). The Journal of Organic Chemistry.

- Wikipedia. (2023, December 29). The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of 2-tert-butyl-6-methyl-1H-benzimidazole.

- MDPI. (n.d.).

- Wikipedia. (2023, May 27). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- American Chemical Society. (n.d.). The Journal of Organic Chemistry - List of Issues.

- Researcher.Life. (n.d.). Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy: Impact Factor, Ranking, H-Index, ISSN, CiteScore, SJR and Other Key Journal Metrics. [Link]

- Bioxbio. (n.d.). Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. [Link]

- American Chemical Society. (n.d.). Organic & Inorganic Chemistry Journals.

- Scholar9. (n.d.). Journal of Organic Chemistry JOC. [Link]

- European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

- AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

- Semantic Scholar. (1982, August 1). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. [Link]

- Index Copernicus. (n.d.). Spectrochimica Acta - Part A: Molecular and Biomolecular Spectroscopy. [Link]

- The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]

- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 489–495. [Link]

- Almac. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

- Diva. (2022, May 7).

- National Institutes of Health. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

- The Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. [Link]

- Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

- ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). [Link]

- Technology Networks. (2022, March 30).

- CAS.org. (n.d.).

- National Institutes of Health. (2021, February 25). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. [Link]

- International Journal for Modern Trends in Science and Technology. (n.d.).

- Wiley Science Solutions. (n.d.). Sigma-Aldrich Library of NMR Spectra. [Link]

- MDPI. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

- American Chemical Society. (2025, December 7). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. [Link]

- ResearchGate. (2025, June 28). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

- Chemistry LibreTexts. (2023, January 29).

- Bangladesh Pharmaceutical Journal. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]

- RSC Publishing. (2021, February 25). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. [Link]

- Research & Reviews: Journal of Chemistry. (n.d.).

- PubMed Central. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

- ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... [Link]

- Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. azooptics.com [azooptics.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of 2-Butyl-1H-benzimidazole Derivatives: From Synthesis to Supramolecular Architecture

This technical guide provides an in-depth exploration of the methodologies and interpretive frameworks essential for the crystal structure analysis of 2-Butyl-1H-benzimidazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for rational drug design and the optimization of therapeutic efficacy.[1][2]

The Strategic Imperative of Crystal Structure Analysis in Drug Discovery

The biological activity of this compound derivatives is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state.[1] X-ray crystallography stands as the definitive technique for unveiling this three-dimensional reality, providing precise data on bond lengths, bond angles, and conformational preferences. This structural blueprint is invaluable for understanding structure-activity relationships (SAR), predicting binding affinities to biological targets, and informing the design of next-generation therapeutic agents.[3][4]

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target this compound derivative. A common and effective method involves the condensation of o-phenylenediamine with pentanoic acid (valeric acid) or a derivative thereof.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and pentanoic acid (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH), to the mixture.

-

Thermal Conditions: Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the acid by pouring the mixture into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) until a precipitate forms.

-

Purification: Isolate the crude product by filtration and wash it thoroughly with cold water. For optimal purity, recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, or purify by column chromatography.

Following synthesis, it is crucial to confirm the identity and purity of the compound using a suite of analytical techniques before proceeding to crystallization.

| Analytical Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and connectivity of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight, confirming the compound's identity. |

| FT-IR Spectroscopy | Identifies the presence of key functional groups. |

The Art and Science of Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging yet critical step in the entire process. For this compound derivatives, the slow evaporation technique is a widely employed and effective method.

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: The choice of solvent is paramount and often determined empirically. Solvents in which the compound exhibits moderate solubility are ideal. Common choices include methanol, ethanol, acetone, and dimethylformamide (DMF).

-

Preparation of a Saturated Solution: Dissolve the purified this compound derivative in the selected solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Controlled Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

X-ray Diffraction: Illuminating the Crystal Lattice

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal atomic arrangement.

Data Collection

A single crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods such as direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Deciphering the Structure: Analysis of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 736542.[5] Analysis of this and related structures reveals key insights into the molecular and supramolecular features of this class of compounds.

Molecular Geometry

The benzimidazole core is typically planar or near-planar.[3][4] The 2-butyl substituent will adopt a low-energy conformation, often an extended zigzag chain, to minimize steric hindrance. The flexibility of the butyl group may lead to conformational polymorphism, where the same molecule crystallizes in different arrangements.

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions.

-

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen is a hydrogen bond acceptor. This leads to the formation of robust N-H···N hydrogen bonds, which often link molecules into chains or dimers.[6]

-

π-π Stacking: The aromatic benzimidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

-

van der Waals Forces: The butyl group contributes to the overall crystal packing through weaker van der Waals interactions.

The interplay of these interactions dictates the overall supramolecular architecture, which can influence physical properties such as solubility and melting point.

Conclusion: The Power of a Three-Dimensional Perspective

The crystal structure analysis of this compound derivatives is a powerful tool in the arsenal of the medicinal chemist. It provides a detailed, atomistic view of the molecule, which is essential for understanding its physicochemical properties and biological activity. The protocols and insights presented in this guide offer a robust framework for obtaining and interpreting high-quality crystal structures, thereby accelerating the drug discovery and development process. By understanding the intricate interplay of molecular conformation and intermolecular forces, researchers can design more effective and specific therapeutic agents.

References

- Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 154–161.

- Abdireimov, K. B., Tukhvatshin, M. S., Kadyrov, A. S., Rakhimov, D. A., & Shakhidoyatov, K. M. (2022). Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234–1240.

- PubChem. (n.d.). Benzimidazole, 2-butyl-. National Center for Biotechnology Information.

- Vijayan, N., Ramesh Babu, R., Bhagavannarayana, G., Ramasamy, P., & Gopalakrishnan, R. (2007). Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method and Its Characterization by High-Resolution X-ray Diffraction, Thermogravimetric/Differential Thermal Analysis, and Birefringence Studies. Crystal Growth & Design, 7(2), 445–448.

- ResearchGate. (n.d.). Synthesis protocol of benzimidazole derivative 5.

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & Al-Amri, J. F. (2021). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 26(11), 3336.

- Rakhmonova, D., Kadirova, Z., Torambetov, B., Kadirova, S., Ashurov, J., & Shishkina, S. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. IUCrData, 7(2), x220134.

- ResearchGate. (n.d.). Intermolecular interactions of two molecules in the crystals of (a) 2 and (b) 4.

- Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. (2024). IUCrData, 9(5), x240584.

- PubChemLite. (n.d.). This compound (C11H14N2).

- (PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. (2015). ResearchGate.

- Yang, X., Scheidt, K. A., & Li, L. (2010). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3164.

- Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33817-33861.

- Rahman, S. M. A., Parvin, M. S., Hossain, M. A., & Rashid, M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen.

- PubChem. (n.d.). This compound. European Bioinformatics Institute.

- Bouacida, S., Merzouk, H., Cherouana, A., Daran, J. C., & Bentouhami, E. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 7), 292–304.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). ResearchGate.